5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves cyclization of the hydrazide with carbon disulfide and potassium hydroxide to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other functionalized compounds
Scientific Research Applications
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials, coatings, and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
- 5-[(2,5-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
- 5-[(2,6-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
Uniqueness
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern on the phenoxy group, which influences its reactivity and propertiesThe presence of the 2,3-dichloro substitution pattern can lead to distinct interactions with molecular targets and pathways, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-2-1-3-6(8(5)11)15-4-7-12-13-9(14)16-7/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERYUUDABQAHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NNC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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